![molecular formula C18H15Cl2N5O2S B2426697 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 886961-53-1](/img/structure/B2426697.png)
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and rings, including an amino group, a benzyl group, a dihydrotriazine ring, a sulfanyl group, and a dichlorophenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a dihydrotriazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a sulfanyl group attached to this ring, and a dichlorophenyl group attached via an acetamide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amino group might participate in acid-base reactions, while the benzyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its polar functional groups, while its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Antimicrobial and Antitumor Applications
1,2,4-Triazine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, fused 1,2,4-triazine derivatives demonstrated primary in vitro screening for antimicrobial and antitumor potential, indicating their utility in developing new therapeutic agents (M. Abd El-Moneim et al., 2015). This research underscores the relevance of such compounds in medicinal chemistry, particularly in designing drugs with specific biological activities.
Antioxidant Activity
The evaluation of certain nitrogen heterocycles, including triazine derivatives, for antioxidant activity suggests these compounds may play a role in combating oxidative stress-related diseases. This is evident in studies where synthesized compounds exhibited significant antioxidant properties, supporting the exploration of 1,2,4-triazine derivatives in the development of antioxidant therapies (M. A. El-Moneim et al., 2011).
Antiviral Applications
The antiviral potential of 1,2,4-triazine derivatives has also been explored, particularly in the context of COVID-19. A theoretical investigation into the reactivity of sulfonamide derivatives of 1,2,4-triazine provided insights into their possible use as antiviral drugs, showcasing their relevance in current pandemic scenarios (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives have been evaluated for their larvicidal and antimicrobial properties, indicating the potential use of such compounds in controlling mosquito populations and preventing the spread of mosquito-borne diseases (C. Kumara et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2S/c19-12-6-7-14(13(20)9-12)22-16(26)10-28-18-24-23-15(17(27)25(18)21)8-11-4-2-1-3-5-11/h1-7,9H,8,10,21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKUWTUPBKKQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

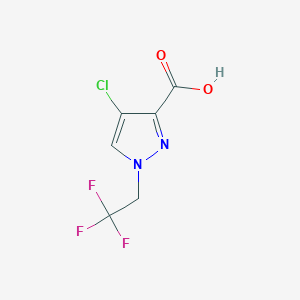
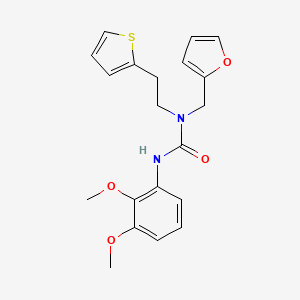
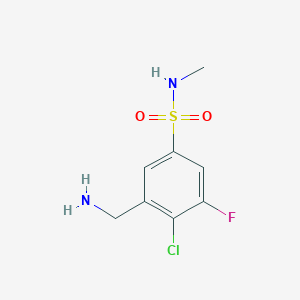
![2-(4-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2426620.png)
![2-cyano-N-{4-[2-(dimethylamino)acetamido]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2426621.png)
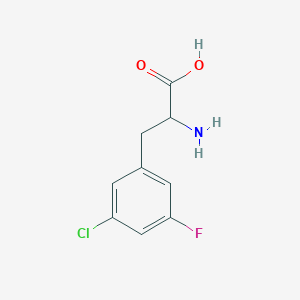
![4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde](/img/structure/B2426625.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2426627.png)



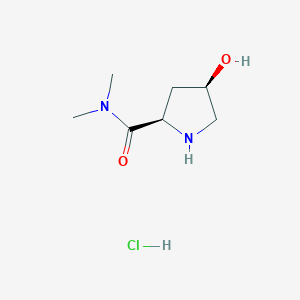

![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)